molecular formula C20H25NO4 B11018348 3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

Cat. No.: B11018348
M. Wt: 343.4 g/mol
InChI Key: MANISRXYSXBZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is an organic compound with a complex structure that includes methoxy groups and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenylpropanoic acid, which is then converted into the corresponding acid chloride. This intermediate is then reacted with 2-(4-methoxyphenyl)ethylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)propanoic acid
  • 3,4-dimethoxyphenylacetate
  • 3,4-dimethoxyhydrocinnamic acid

Uniqueness

3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is unique due to its specific structural features, such as the presence of both methoxy and phenyl groups. This combination imparts distinct chemical properties that differentiate it from similar compounds .

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C20H25NO4/c1-23-17-8-4-15(5-9-17)12-13-21-20(22)11-7-16-6-10-18(24-2)19(14-16)25-3/h4-6,8-10,14H,7,11-13H2,1-3H3,(H,21,22)

InChI Key

MANISRXYSXBZRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.